molecular formula C20H20N2O7S B2465912 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896316-93-1

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2465912
CAS RN: 896316-93-1
M. Wt: 432.45
InChI Key: NTRXAMYGAANUFK-UHFFFAOYSA-N
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Description

The compound contains several structural features, including a pyrrolidinone ring, two benzo[b][1,4]dioxin rings, and a sulfonamide group . These structural features suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The benzo[b][1,4]dioxin rings are aromatic and may contribute to the compound’s stability and reactivity . The pyrrolidinone ring is a common structural feature in many biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Antibacterial Potential

The compound has been investigated for its antibacterial properties. Research has shown that N-substituted sulfonamides bearing benzodioxane moiety exhibit potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Enzyme Inhibition

Studies have indicated that derivatives of this compound demonstrate moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with a notable activity against the lipoxygenase enzyme (Irshad et al., 2018). Another study confirms substantial inhibitory activity against yeast α-glucosidase and weak against AChE (Abbasi et al., 2019).

Antimicrobial Activity

Synthesized compounds of this chemical have shown proficient antimicrobial activities, with some derivatives being active against selected bacterial and fungal species (Irshad et al., 2016). Another study in 2019 reinforces these findings, indicating good activity against lipoxygenase and moderate activity against BChE and AChE (Irshad et al., 2019).

Other Applications

The compound has also been explored in other areas, such as being a potent inhibitor against caspase-3 (Jiang & Hansen, 2011), and in the synthesis of novel derivatives for B-Raf kinase inhibition (Yang et al., 2012).

Future Directions

Future research on this compound could involve studying its synthesis, its chemical and physical properties, and its potential biological activity. This could involve in vitro studies, in vivo studies, and computational modeling .

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, and learning.

Mode of Action

The compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve signals.

Biochemical Pathways

The inhibition of cholinesterase enzymes affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate regulation, and memory formation. The increased concentration of acetylcholine due to the inhibition of cholinesterase enzymes can enhance these processes.

Result of Action

The result of the compound’s action is an enhanced cholinergic activity due to the increased concentration of acetylcholine . This can lead to improved muscle movement, increased heart rate, and enhanced memory and learning capabilities. It’s worth noting that the compound has shown moderate to weak inhibition of cholinesterases , suggesting that its effects may vary in intensity.

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins .

Cellular Effects

It is believed that this compound may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S/c23-20-9-13(12-22(20)14-1-3-16-18(10-14)28-7-5-26-16)21-30(24,25)15-2-4-17-19(11-15)29-8-6-27-17/h1-4,10-11,13,21H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRXAMYGAANUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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